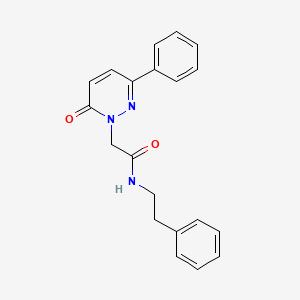![molecular formula C14H14ClNO3S B4523582 4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide](/img/structure/B4523582.png)
4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide
Overview
Description
4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0382922 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Development and Mode of Action
Research into benzenesulfonamide derivatives has led to the development of potent herbicides, such as chlorsulfuron, which exhibits selective toxicity towards weeds in cereal crops. This selectivity is attributed to the ability of target crops to metabolize the herbicide into inactive forms, a mechanism that is foundational to the herbicide's effectiveness. The metabolic pathways involve the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, showcasing the compound's role in agricultural chemistry (Sweetser, Schow, & Hutchison, 1982).
Pharmaceutical Applications
Benzenesulfonamide derivatives have been identified as promising candidates in pharmaceutical research, particularly as receptor antagonists. For example, SB-399885 is highlighted for its high affinity and selectivity towards 5-HT6 receptors, demonstrating potential in enhancing cognitive functions in animal models. This suggests applications in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Molecular Structure and Crystal Engineering
The influence of substituents on the conformation and crystal packing of arylsulfonamide derivatives has been a subject of study, revealing insights into the molecular interactions that govern the assembly of these compounds in the solid state. Such research underscores the relevance of these derivatives in designing materials with specific crystallographic properties (de Castro et al., 2013).
Photodynamic Therapy and Photosensitizing Agents
Advancements in photodynamic therapy for cancer treatment have benefited from the development of new photosensitizers based on benzenesulfonamide derivatives. These compounds exhibit high singlet oxygen quantum yields, a critical parameter for the effectiveness of photodynamic therapy. Their properties make them suitable for applications in medical treatments targeting cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Biological Activities
The synthetic versatility of benzenesulfonamide derivatives allows for the creation of compounds with significant biological activities, including enzyme inhibition. Studies have shown that certain derivatives can act as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This highlights the potential for developing new therapeutic agents based on these chemical structures (Gul et al., 2016).
Properties
IUPAC Name |
4-chloro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-10-11-3-2-4-13(9-11)16-20(17,18)14-7-5-12(15)6-8-14/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCKMAWBNRZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B4523515.png)
![3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine](/img/structure/B4523529.png)

![2-ethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B4523544.png)
![2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B4523553.png)
![2-[acetyl(benzyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4523561.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4523571.png)
![2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4523577.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4523583.png)


![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B4523595.png)
![N-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4523597.png)
![5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole](/img/structure/B4523598.png)
